REACTION_CXSMILES
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[CH3:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][C:5]([CH3:11])=[CH:4][C:3]=1[N+:12]([O-])=O>CC(O)=O.[Fe]>[CH3:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][C:5]([CH3:11])=[CH:4][C:3]=1[NH2:12]
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Name
|
|
Quantity
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3.68 g
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Type
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reactant
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Smiles
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CC1=C(C=C(C=C1[N+](=O)[O-])C)[N+](=O)[O-]
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Name
|
|
Quantity
|
35 mL
|
Type
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solvent
|
Smiles
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CC(=O)O
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Name
|
|
Quantity
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1.95 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
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Control Type
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UNSPECIFIED
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Setpoint
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110 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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filtered through a pad of Celite
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Type
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WASH
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Details
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washing with EtOAc and H2O
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Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
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Type
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CUSTOM
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Details
|
to remove most of the solvent
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Type
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CUSTOM
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Details
|
the residue was partitioned between saturated aqueous NaHCO3 (200 mL) and EtOAc (200 mL)
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Type
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WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient of hexane
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Name
|
|
Type
|
product
|
Smiles
|
CC1=C(N)C=C(C=C1[N+](=O)[O-])C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |